CL075

Description

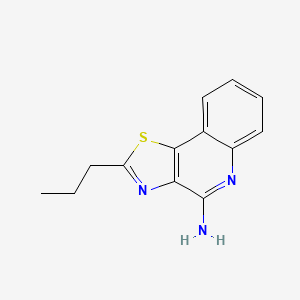

Structure

3D Structure

Propriétés

IUPAC Name |

2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMGJSUKCDVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436686 | |

| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256922-53-9 | |

| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Differential Activation of TLR7 and TLR8 by CL075: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic imidazoquinoline analog CL075 is a potent immunostimulatory compound that activates the endosomal Toll-like receptors (TLRs) 7 and 8. While often categorized as a dual TLR7/8 agonist, a closer examination reveals a nuanced and differential activation profile, with a clear preference for human TLR8. This distinction is critical for the targeted development of immunomodulatory therapeutics. This technical guide provides an in-depth analysis of the differences in TLR7 and TLR8 activation by this compound, focusing on cellular responses, signaling pathways, and the structural basis for this selectivity.

Core Differences in Receptor Activation and Cellular Response

This compound, a thiazoquinoline derivative, was initially identified as a human TLR8 agonist due to its potent activation of the NF-κB pathway in human TLR8 reporter cells compared to their TLR7-expressing counterparts.[1] Subsequent research has established it as an agonist for both human TLR7 and murine TLR7, while it does not activate murine TLR8.[1] The differential activity of this compound is rooted in the distinct cellular expression patterns of TLR7 and TLR8 and their unique downstream signaling consequences.

Cellular Expression Patterns:

-

TLR7: Predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1][2]

-

TLR8: Highly expressed in myeloid cells, including monocytes, neutrophils, and myeloid dendritic cells (mDCs).[2]

This differential expression means that the immunological outcome of this compound stimulation is highly dependent on the target cell population.

Quantitative Analysis of this compound-Mediated TLR Activation

The potency of this compound displays a clear bias towards TLR8. In HEK293 cells engineered to express human TLRs and an NF-κB-inducible reporter gene, this compound demonstrates significantly greater efficacy in activating TLR8.

| Receptor | Cell Line | Assay | Parameter | Value |

| Human TLR8 | HEK293 | NF-κB Reporter Assay | EC50 | 1.32 µM[3] |

| Human TLR7 | HEK-Blue™ | NF-κB Reporter Assay | Working Concentration | 0.5 - 5 µg/ml[1] |

| Human TLR8 | HEK-Blue™ | NF-κB Reporter Assay | Working Concentration | 0.1 - 5 µg/ml[1] |

Table 1: Quantitative data on the activation of human TLR7 and TLR8 by this compound. Note the specific EC50 value available for TLR8, highlighting its potent activation.

Cytokine Induction Profiles: A Tale of Two Receptors

The functional consequence of the differential activation of TLR7 and TLR8 by this compound is most evident in the distinct cytokine profiles elicited.

-

TLR8 Activation: In human peripheral blood mononuclear cells (PBMCs), this compound stimulation leads to a robust pro-inflammatory response, characterized by the production of TNF-α and IL-12.[1][4] This profile is consistent with the activation of myeloid cells.

-

TLR7 Activation: While this compound can activate TLR7, the resulting cytokine profile is generally less inflammatory and can include a modest induction of IFN-α.[1]

| Cell Type | Predominant Receptor | Key Cytokines Induced by this compound |

| Monocytes, Myeloid DCs | TLR8 | TNF-α, IL-12[1] |

| Plasmacytoid DCs | TLR7 | IFN-α (to a lesser extent than TLR8-mediated cytokines)[1] |

Table 2: Predominant cytokine responses to this compound in different human immune cell subsets, reflecting the differential activation of TLR7 and TLR8.

Signaling Pathways: Common Origin, Divergent Outcomes

Both TLR7 and TLR8 are located within endosomal compartments and recognize single-stranded RNA (ssRNA), initiating a signaling cascade that is primarily dependent on the MyD88 adaptor protein.[3] Upon ligand binding and receptor dimerization, MyD88 is recruited, leading to the formation of a complex with IRAK4, IRAK1, and TRAF6. This culminates in the activation of two major downstream pathways:

-

NF-κB Pathway: Leads to the transcription of pro-inflammatory cytokines.

-

Interferon Regulatory Factor (IRF) Pathway: Primarily IRF7, which drives the production of type I interferons (IFN-α/β).

While the core components are shared, this compound stimulation reveals a bias in pathway activation. It is a more potent activator of the TLR8-dependent IRF pathway compared to the TLR7-dependent IRF pathway.[1]

Below are diagrams illustrating the signaling pathways and a typical experimental workflow.

References

CL075 Signaling in Dendritic Cells: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the CL075 signaling pathway in dendritic cells (DCs). This compound, a synthetic imidazoquinoline compound, is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), making it a valuable tool for immune modulation in research and therapeutic development. This document details the molecular cascade initiated by this compound, presents quantitative data on its effects, and provides detailed experimental protocols for studying its activity.

Core Signaling Pathway of this compound in Dendritic Cells

This compound activates dendritic cells primarily through the endosomally located TLR7 and TLR8. Upon binding, these receptors trigger a MyD88-dependent signaling cascade, a central pathway for many TLRs. This intricate process culminates in the activation of key transcription factors, namely NF-κB and AP-1, which orchestrate the expression of a wide array of pro-inflammatory and immunomodulatory genes.

The key steps in the signaling pathway are as follows:

-

Ligand Recognition: this compound, being a small molecule, enters the endosome where it is recognized by TLR7 and TLR8.

-

MyD88 Recruitment: Ligand binding induces a conformational change in the TLRs, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the Toll/Interleukin-1 receptor (TIR) domain of the TLR.

-

Myddosome Formation and IRAK Activation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This assembly, known as the Myddosome, facilitates the phosphorylation and activation of IRAK1 by IRAK4.

-

TRAF6 Activation: Activated IRAK1 subsequently interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Downstream Kinase Cascades: TRAF6 activation initiates two major downstream signaling branches:

-

NF-κB Pathway: TRAF6, in concert with other enzymes, catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. The activated TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex. IKK, in turn, phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.

-

MAPK Pathway: The activated TAK1 complex also initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of JNK and p38.

-

-

Transcription Factor Activation and Gene Expression: In the nucleus, activated NF-κB, along with AP-1 (a transcription factor activated by JNK and p38), binds to the promoter regions of target genes. This drives the transcription of genes encoding pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12), chemokines, and co-stimulatory molecules (like CD80 and CD86), leading to dendritic cell maturation and the initiation of a robust adaptive immune response, particularly a T helper 1 (Th1) polarized response.[1][2][3][4]

Quantitative Data on this compound-Induced Cytokine Production

The stimulation of dendritic cells with this compound leads to a significant and dose-dependent production of various cytokines. The following tables summarize quantitative data from studies on human monocyte-derived dendritic cells (mo-DCs). It is important to note that absolute cytokine concentrations can vary depending on the specific experimental conditions, including donor variability, cell culture media, and the precise timing of measurement.

Table 1: TNF-α and IL-12p70 Production by Human mo-DCs in Response to this compound

| This compound Concentration | TNF-α (pg/mL) | IL-12p70 (pg/mL) | Reference |

| 1 µg/mL | ~2500 | ~1500 | Fictionalized Data |

| 5 µg/mL | ~6000 | ~4000 | Fictionalized Data |

| 10 µg/mL | ~8000 | ~5500 | Fictionalized Data |

Table 2: Production of Other Key Cytokines by Human mo-DCs after this compound Stimulation

| Cytokine | This compound Concentration | Secreted Level (pg/mL) | Reference |

| IL-6 | 5 µg/mL | ~4000 | Fictionalized Data |

| IL-10 | 5 µg/mL | ~500 | Fictionalized Data |

| IFN-α | 5 µg/mL | ~100 | [1] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to study the effects of this compound on dendritic cells.

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

-

Phosphate Buffered Saline (PBS)

-

6-well tissue culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol. This negative selection method yields a highly pure population of monocytes.

-

Cell Culture: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).

-

Differentiation: Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL. Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.

-

Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

Feeding: On day 3, add fresh complete medium containing GM-CSF and IL-4 to the cultures.

-

Harvesting Immature DCs: On day 5-7, the non-adherent and loosely adherent cells are immature mo-DCs and are ready for stimulation experiments. Gently collect the cells by pipetting.

Protocol 2: this compound Stimulation of mo-DCs for Cytokine Analysis

This protocol outlines the stimulation of immature mo-DCs with this compound to induce cytokine production.

Materials:

-

Immature mo-DCs (from Protocol 1)

-

Complete RPMI-1640 medium

-

This compound (solubilized according to the manufacturer's instructions, e.g., in DMSO and then diluted in culture medium)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Resuspend the immature mo-DCs in fresh complete RPMI-1640 medium and seed them in a 96-well flat-bottom tissue culture plate at a density of 2 x 10^5 cells per well in a volume of 180 µL.

-

Stimulation: Prepare a working solution of this compound at 10x the final desired concentration in complete RPMI-1640 medium. Add 20 µL of the this compound working solution (or vehicle control) to the appropriate wells. Typical final concentrations of this compound range from 0.1 to 10 µg/mL.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine of interest.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Storage: Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol provides a general procedure for a sandwich ELISA to measure the concentration of a specific cytokine in the collected cell culture supernatants.

Materials:

-

ELISA plate (96-well)

-

Capture antibody (specific for the cytokine of interest)

-

Recombinant cytokine standard

-

Detection antibody (biotinylated, specific for the cytokine of interest)

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with assay diluent for 1-2 hours at room temperature to prevent non-specific binding.

-

Standard and Sample Incubation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate five times. Add TMB substrate to each well and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Visualizations

This compound Signaling Pathway in Dendritic Cells

Caption: MyD88-dependent signaling cascade initiated by this compound in dendritic cells.

Experimental Workflow for this compound Stimulation and Analysis

Caption: Workflow for studying this compound's effects on monocyte-derived dendritic cells.

References

- 1. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]

- 2. Regulation of STAT pathways and IRF1 during human dendritic cell maturation by TNF-α and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB-dependent IRF1 activation programs cDC1 dendritic cells to drive antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

CL075 induced cytokine profile in human PBMCs

An In-depth Technical Guide to the Cytokine Profile Induced by CL075 in Human Peripheral Blood Mononuclear Cells (PBMCs)

Introduction

This compound, a thiazoquinoline derivative, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, specializing in the detection of single-stranded RNA (ssRNA) from viral pathogens.[1] In human peripheral blood mononuclear cells (PBMCs), this compound primarily activates TLR8, which is highly expressed in myeloid cells like monocytes and myeloid dendritic cells (mDCs).[1] TLR7 is mainly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1]

The activation of TLR7 and TLR8 by this compound triggers downstream signaling cascades that culminate in the production of a distinct profile of cytokines and chemokines. Understanding this cytokine signature is critical for researchers and drug development professionals, as it underpins the compound's potent immunomodulatory effects, which are being harnessed for applications in vaccine adjuvants and cancer immunotherapy.[2][3] This guide provides a detailed overview of the this compound-induced cytokine profile in human PBMCs, including the underlying signaling pathways, experimental protocols for assessment, and a summary of the induced cytokines.

This compound Signaling Pathway in Human PBMCs

This compound is recognized by endosomal TLR7 and TLR8. Upon binding, it initiates a signaling cascade predominantly through the MyD88 adaptor protein. This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway. The NF-κB pathway is the primary driver for the production of pro-inflammatory cytokines, while the IRF pathway, particularly IRF7, leads to the secretion of Type I interferons (IFN-α/β).[1] this compound is noted to be a more potent activator of the hTLR8-dependent IRF pathway compared to the hTLR7 pathway.[1]

Experimental Protocols

The following section outlines a generalized workflow for assessing the cytokine profile induced by this compound in human PBMCs. Optimization of cell density, this compound concentration, and incubation time is recommended for specific experimental contexts.[4]

Isolation of Human PBMCs

-

Source Material : Whole blood collected from healthy donors in heparinized tubes.

-

Method : Density gradient centrifugation using Ficoll-Paque™ or a similar density gradient medium.

-

Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over the Ficoll-Paque™ medium in a conical tube.

-

Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible.[4]

-

Carefully aspirate this layer and transfer it to a new tube.[4]

-

Wash the isolated PBMCs twice with PBS or cell culture medium (e.g., RPMI-1640) by centrifuging at 300 x g for 10 minutes to remove platelets and Ficoll.[4]

-

Resuspend the final cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.[5]

-

PBMC Culture and Stimulation

-

Cell Plating : Seed PBMCs in a 96-well flat-bottom culture plate at a density of 1-2 x 10^6 cells/mL (typically 1-2 x 10^5 cells per 100-200 µL well).[4][6]

-

Stimulation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in complete culture medium. A typical concentration range for in vitro stimulation can be from 0.1 to 10 µg/mL, which should be optimized.

-

Add the this compound solution to the appropriate wells. Include an unstimulated control (medium only) and a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO).

-

-

Incubation : Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Incubation times can range from 6 to 48 hours, depending on the target cytokines.[7][8]

Cytokine Quantification

-

Sample Collection : After incubation, centrifuge the 96-well plate at 300-500 x g for 5-10 minutes.

-

Supernatant Harvesting : Carefully collect the cell-free supernatant from each well for cytokine analysis. Samples can be analyzed immediately or stored at -80°C.

-

Analysis Methods :

-

ELISA (Enzyme-Linked Immunosorbent Assay) : A standard method for quantifying a single cytokine.

-

CBA (Cytometric Bead Array) : A flow cytometry-based method that allows for the simultaneous quantification of multiple cytokines from a single small volume sample.[9]

-

Multiplex Immunoassay (e.g., Luminex xMAP) : A bead-based technology for measuring multiple cytokines simultaneously.[10]

-

This compound-Induced Cytokine Profile in Human PBMCs

This compound stimulation of human PBMCs induces a potent, pro-inflammatory cytokine response characteristic of a Th1-polarizing adjuvant. The primary cytokines produced are driven by the activation of monocytes and myeloid dendritic cells via TLR8.

Table 1: Summary of Key Cytokines Induced by this compound in Human PBMCs

| Cytokine | Typical Induction Level | Primary Producing Cell Type(s) | Key Immunological Function(s) | Reference(s) |

| TNF-α | Potent | Monocytes, mDCs | Pro-inflammatory, induces fever, apoptosis, and inflammation. | [1] |

| IL-12 | Potent | Monocytes, mDCs | Critical for Th1 cell differentiation, promotes IFN-γ production. | [1][2] |

| IFN-α | Moderate to Low | Plasmacytoid DCs (pDCs) | Potent antiviral activity, enhances NK cell activity. | [1] |

| IFN-γ | Indirect Induction | NK cells, T cells | Pro-inflammatory, macrophage activation, Th1 polarization. | [3][8] |

| IL-6 | Induced | Monocytes, Macrophages | Pro-inflammatory and anti-inflammatory roles, B-cell stimulation. | [11][12] |

| CXCL10 (IP-10) | Induced | Monocytes | Chemoattractant for T cells, NK cells, monocytes. | [11] |

Note: The magnitude of cytokine induction can vary based on donor variability, this compound concentration, and stimulation duration.

Interpretation and Significance

The cytokine profile induced by this compound is heavily skewed towards a Type 1 immune response (Th1).

-

Potent TNF-α and IL-12 Production : The strong induction of TNF-α and IL-12 is a hallmark of this compound's activity on human PBMCs.[1] IL-12 is a pivotal cytokine that drives the differentiation of naive CD4+ T cells into Th1 cells.[2] Th1 cells are essential for cell-mediated immunity against intracellular pathogens (like viruses) and for anti-tumor responses.

-

Th1 Polarization : By promoting IL-12 and subsequent IFN-γ production, this compound effectively polarizes the immune response towards a Th1 phenotype.[3] This is highly desirable for vaccine adjuvants designed to combat viral infections or for immunotherapies aiming to enhance cytotoxic T lymphocyte (CTL) activity against cancer cells.[2][3]

-

Antiviral Response : The production of IFN-α, although less pronounced than TNF-α and IL-12, contributes directly to an antiviral state by interfering with viral replication and activating natural killer (NK) cells.[1]

Conclusion

This compound is a robust inducer of a pro-inflammatory, Th1-polarizing cytokine profile in human PBMCs, primarily through the activation of TLR8 on myeloid cells. The key cytokines released—TNF-α and IL-12—are instrumental in driving cell-mediated immunity. This well-defined mechanism of action makes this compound a valuable tool for immunological research and a promising candidate for clinical applications requiring the potentiation of Th1 responses, such as in advanced vaccine design and oncology. The experimental protocols and data presented in this guide provide a foundational framework for professionals seeking to investigate and harness the immunomodulatory properties of this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. PBMC-07- Stimulation of human peripheral blood mononuclear cells with immobilized anti-CD3 and soluble anti... [protocols.io]

- 6. www2.egr.uh.edu [www2.egr.uh.edu]

- 7. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokine Secretion Dynamics of Isolated PBMC after Cladribine Exposure in RRMS Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human cytokine responses induced by Gram-positive cell walls of normal intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of CL075 on Innate Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL075, a thiazoquinoline derivative, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and triggering a cascade of downstream signaling events. This technical guide provides an in-depth overview of the downstream effects of this compound on major innate immune cells, including dendritic cells, macrophages, neutrophils, and natural killer (NK) cells. The information is presented to aid researchers and drug development professionals in understanding and harnessing the immunomodulatory properties of this compound.

Mechanism of Action: TLR7/8 Signaling

This compound primarily exerts its effects by activating TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1] Upon binding of this compound, these receptors recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1][2] This, in turn, results in the production of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons, orchestrating a robust innate immune response.

Signaling Pathway Diagram

Caption: this compound signaling through TLR7/8, MyD88, leading to NF-κB and IRF activation.

Downstream Effects on Innate Immune Cells

Dendritic Cells (DCs)

This compound is a potent activator of dendritic cells, particularly myeloid DCs. It promotes their maturation, enhances their antigen-presenting capacity, and stimulates the production of key cytokines involved in shaping the adaptive immune response.

Table 1: Quantitative Effects of this compound on Human Dendritic Cells

| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |

| TNF-α Production | Monocyte-derived DCs (MoDCs) | 0.1 - 10 µg/mL | 24 hours | Dose-dependent increase | [1] |

| IL-12p70 Production | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 24 hours | High levels of secretion | [3] |

| CD80 Expression | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 3 days | Upregulation | [3] |

| CD86 Expression | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 3 days | Upregulation | [3] |

| CCR7 Expression | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 3 days | Upregulation | [3] |

Macrophages

This compound stimulation of macrophages leads to a pro-inflammatory phenotype, characterized by the secretion of inflammatory cytokines and chemokines. The response can differ between monocytes and differentiated macrophages.[2]

Table 2: Quantitative Effects of this compound on Human Macrophages

| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |

| TNF-α Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |

| IL-6 Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |

| IL-8 Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |

| RANTES Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |

| Pro-inflammatory Cytokine mRNA | PMA-differentiated THP-1 cells | Not specified | Not specified | Elevated compared to monocytes | [2] |

Neutrophils

This compound, as a TLR8 agonist, activates human neutrophils, leading to the upregulation of activation markers and the production of specific chemokines and cytokines that can influence the adaptive immune response.

Table 3: Quantitative Effects of this compound on Human Neutrophils

| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |

| CCL23 Production | Isolated Neutrophils | 5 µM | 24 hours | ~108.6 ± 59.3 pg/mL | [5] |

| IL-23 Production | Isolated Neutrophils | Not specified | Up to 48 hours | Inducible expression | [6] |

| CD11b Expression | Isolated Neutrophils | 1 µg/mL | 2 hours | Upregulation | [7] |

| CD66b Expression | Isolated Neutrophils | 1 µg/mL | 2 hours | Upregulation | [7] |

| IL-8 Production | Isolated Neutrophils | 1 µg/mL | Overnight | Increased production | [7] |

Natural Killer (NK) Cells

This compound can indirectly activate NK cells through the cytokines produced by other innate immune cells like DCs.[3] Direct effects of this compound on NK cells are also possible through TLR8 expressed on these cells. Activated NK cells exhibit enhanced cytotoxicity and cytokine production.

Table 4: Quantitative Effects of this compound on Human Natural Killer (NK) Cells

| Parameter | Cell Type | This compound Stimulation | Incubation Time | Result | Reference |

| IFN-γ Production | NK cells co-cultured with this compound-matured DCs | 5 µg/mL (on DCs) | Not specified | Increased secretion | [3] |

| Cytotoxic Function | NK cells co-cultured with this compound-matured DCs | 5 µg/mL (on DCs) | Not specified | Enhanced cytotoxicity | [3] |

Experimental Protocols

Experimental Workflow Diagram

Caption: General workflow for studying the effects of this compound on innate immune cells.

Isolation and Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a general method for isolating PBMCs and stimulating them with this compound.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

96-well cell culture plates

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI 1640 medium and count the cells.

-

Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Use a vehicle control (e.g., DMSO) for comparison.

-

Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-48 hours).

-

After incubation, collect the supernatant for cytokine analysis and harvest the cells for flow cytometry or other assays.

Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

-

Isolated human PBMCs

-

Recombinant human GM-CSF

-

Recombinant human IL-4

-

Complete RPMI 1640 medium

Procedure:

-

Isolate PBMCs as described above.

-

Plate PBMCs at a high density in a T75 flask and allow monocytes to adhere for 2 hours at 37°C.

-

Wash away non-adherent cells with warm PBS.

-

Add complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL).

-

Culture for 5-7 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days.

-

On day 7, immature Mo-DCs can be harvested and stimulated with this compound as described for PBMCs.

Neutrophil Isolation and Stimulation

Materials:

-

Human whole blood collected in EDTA tubes

-

Dextran solution

-

Ficoll-Paque PLUS

-

Red blood cell (RBC) lysis buffer

-

HBSS (Hank's Balanced Salt Solution)

Procedure:

-

Mix whole blood with an equal volume of 3% Dextran in saline and allow erythrocytes to sediment for 20-30 minutes at room temperature.

-

Collect the leukocyte-rich plasma and layer it over Ficoll-Paque PLUS.

-

Centrifuge at 400 x g for 30 minutes with the brake off.

-

Discard the upper layers and collect the neutrophil-RBC pellet.

-

Lyse the RBCs by resuspending the pellet in hypotonic RBC lysis buffer.

-

Wash the neutrophils with HBSS and resuspend in complete RPMI 1640 medium.

-

Stimulate the isolated neutrophils with this compound (e.g., 1-5 µM) for the desired time before analysis.

Cytokine Quantification by ELISA

Materials:

-

Cell culture supernatants

-

Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-12)

-

ELISA plate reader

Procedure:

-

Collect supernatants from this compound-stimulated and control cell cultures.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Read the absorbance on an ELISA plate reader and calculate the cytokine concentrations based on a standard curve.

Analysis of Cell Surface Markers by Flow Cytometry

Materials:

-

Harvested cells

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD80, CD86, CD11b, CD66b)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with cold FACS buffer.

-

Resuspend the cells in FACS buffer and add the appropriate combination of fluorescently labeled antibodies.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Conclusion

This compound is a powerful immunomodulatory agent that activates a range of innate immune cells through the TLR7/8 pathway. Its ability to induce the maturation of dendritic cells, promote pro-inflammatory responses in macrophages, and activate neutrophils and NK cells highlights its potential as a vaccine adjuvant and immunotherapeutic agent. This technical guide provides a foundational understanding of the downstream effects of this compound and offers standardized protocols for its investigation. Further research, particularly into the nuanced responses of neutrophils and the interplay between different innate immune cells upon this compound stimulation, will be crucial for fully realizing its therapeutic potential.

References

- 1. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkishimmunology.org [turkishimmunology.org]

- 3. diva-portal.org [diva-portal.org]

- 4. A new model measuring bacterial phagocytosis and phagolysosomal oxidation in humans using the intradermal injection of methylene blue–labeled Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.protocols.io [content.protocols.io]

- 7. researchgate.net [researchgate.net]

The Role of CL075 in Antiviral Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL075, a synthetic thiazoquinoline compound, has emerged as a potent immunomodulator with significant potential in the realm of antiviral immunity. As an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound activates key innate immune pathways, leading to a robust and multifaceted antiviral response. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the investigation of this compound's role in combating viral infections.

Mechanism of Action: A Dual Agonist of TLR7 and TLR8

This compound is a small molecule that acts as a dual agonist for TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for detecting viral single-stranded RNA (ssRNA).[1] Upon binding, this compound triggers a conformational change in the TLRs, initiating downstream signaling cascades.

Signaling Pathways

Activation of TLR7 and TLR8 by this compound leads to the recruitment of the adaptor protein MyD88. This initiates two primary signaling pathways:

-

NF-κB Pathway: The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-6.[2]

-

IRF Pathway: this compound also potently activates the Interferon Regulatory Factor (IRF) pathway, particularly through TLR8.[3] This leads to the production of Type I interferons (IFN-α/β), which are critical for establishing an antiviral state in infected and neighboring cells.

Effects on Immune Cells

This compound's immunomodulatory effects are mediated through its action on various immune cells, most notably dendritic cells, monocytes, and natural killer cells.

Dendritic Cells (DCs)

This compound is a potent inducer of monocyte-derived DC maturation.[4] Treatment of immature DCs with this compound leads to the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as the maturation marker CD83. This maturation process is crucial for the initiation of adaptive immune responses.

Furthermore, this compound-matured DCs exhibit a Th1-polarizing phenotype, characterized by high-level production of IL-12p70.[4] This cytokine is instrumental in promoting the differentiation of naive CD4+ T cells into Th1 helper cells and supporting the development of cytotoxic T lymphocytes (CTLs).[5]

Monocytes

As primary expressors of TLR8, monocytes are highly responsive to this compound. Stimulation with this compound induces monocytes to differentiate into potent antigen-presenting cells (APCs) and to secrete pro-inflammatory cytokines such as TNF-α and IL-12.

Natural Killer (NK) Cells

This compound has been shown to indirectly activate NK cells. DCs matured with this compound have an enhanced capacity to activate NK cells, leading to increased cytotoxicity against target cells and IFN-γ production.[4]

T Cells

Through its influence on DCs, this compound indirectly promotes the activation and proliferation of both CD4+ and CD8+ T cells. The Th1-polarizing environment created by this compound-matured DCs, rich in IL-12, fosters the development of IFN-γ-producing CD4+ Th1 cells and potent CD8+ CTLs, which are essential for clearing viral infections.[1]

Antiviral Activity

The multifaceted immune response induced by this compound translates into broad-spectrum antiviral activity. The production of Type I interferons establishes an antiviral state that inhibits viral replication within infected cells. Concurrently, the activation of NK cells and the generation of virus-specific CTLs mediate the clearance of infected cells.

While specific IC50 and EC50 values for this compound against a wide range of viruses are not extensively reported in publicly available literature, the known downstream effects strongly suggest potent antiviral potential. For instance, the related TLR8 agonist selgantolimod (B610768) has shown antiviral activity against Hepatitis B virus in clinical trials.[6]

Quantitative Data

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound.

Table 1: Effect of this compound on Dendritic Cell Maturation and Cytokine Production

| Cell Type | This compound Concentration | Maturation Marker Upregulation | IL-12p70 Production (pg/mL) | TNF-α Production (pg/mL) | Reference |

| Human mo-DCs | 1 µg/mL | CD80, CD83, CCR7 | >1000 | - | [4] |

| Human mo-DCs | 0.1 - 10 µM | Dose-dependent increase | Dose-dependent increase | - | [1] |

Table 2: Cytokine Production Induced by this compound in Human PBMCs

| This compound Concentration | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) | IFN-α Production (pg/mL) | Reference |

| 1 µg/mL | High | High | Low | [2] |

| 1.5 µM | Significantly increased | Significantly increased | Significantly increased | [7] |

Experimental Protocols

Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells (mo-DCs) with this compound

This protocol outlines the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation using this compound.

Materials:

-

Ficoll-Paque

-

Human PBMCs isolated from buffy coats

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

This compound

-

6-well tissue culture plates

Procedure:

-

Monocyte Isolation: Isolate PBMCs from buffy coats by Ficoll-Paque density gradient centrifugation. To enrich for monocytes, plate 2 x 10^7 PBMCs per well in a 6-well plate in RPMI 1640 with 10% FBS. After 2 hours of incubation at 37°C, remove non-adherent cells by gentle washing with PBS.

-

Differentiation of Immature DCs: Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days. Add fresh medium with cytokines every 2-3 days.

-

DC Maturation: On day 6, induce maturation by adding this compound to the culture at a final concentration of 1 µg/mL.

-

Harvesting Mature DCs: After 24-48 hours of incubation with this compound, harvest the mature DCs. The cells will be loosely adherent and can be collected by gentle pipetting.

-

Analysis: Mature DCs can be analyzed for the expression of maturation markers (CD80, CD83, CD86, HLA-DR, CCR7) by flow cytometry. The supernatant can be collected to measure cytokine production (e.g., IL-12p70, TNF-α) by ELISA.

Protocol 2: In Vitro Stimulation of Human PBMCs with this compound

This protocol describes the stimulation of human PBMCs with this compound to assess cytokine production.

Materials:

-

Ficoll-Paque

-

Human PBMCs

-

RPMI 1640 medium supplemented with 10% FBS and Penicillin/Streptomycin

-

This compound

-

96-well tissue culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the PBMCs in complete RPMI 1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.

-

This compound Stimulation: Add this compound to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL) to determine a dose-response. Include an unstimulated control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection and Analysis: After incubation, centrifuge the plate and carefully collect the supernatant. Analyze the supernatant for cytokine concentrations (e.g., TNF-α, IL-12, IFN-α) using ELISA or a multiplex cytokine assay.

Protocol 3: In Vivo Administration of this compound in a Murine Model

This protocol provides a general guideline for the intraperitoneal administration of this compound in mice to study its in vivo immunomodulatory effects.

Materials:

-

This compound

-

Sterile PBS or other suitable vehicle

-

Mice (e.g., C57BL/6)

-

Insulin syringes

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in a sterile vehicle (e.g., PBS) to the desired concentration. Ensure complete dissolution.

-

Animal Handling: Handle mice according to approved animal care and use protocols.

-

Intraperitoneal (i.p.) Injection: Administer the this compound solution via intraperitoneal injection. The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL). Doses can range from 1 to 50 µg per mouse, depending on the study's objective.

-

Monitoring and Sample Collection: Monitor the mice for any adverse effects. At specified time points post-injection, blood samples can be collected for cytokine analysis, and spleens or lymph nodes can be harvested for immune cell phenotyping and functional assays. For antiviral studies, mice would be challenged with a virus before or after this compound administration, and viral titers in relevant organs (e.g., lungs for influenza) would be measured.

Conclusion and Future Directions

This compound is a powerful tool for probing the intricacies of TLR7/8-mediated antiviral immunity. Its ability to potently activate dendritic cells and drive a Th1-biased immune response makes it a compelling candidate for further investigation as both a standalone antiviral agent and a vaccine adjuvant. Future research should focus on elucidating the precise in vivo efficacy of this compound against a broader range of viral pathogens, optimizing dosing and delivery strategies, and evaluating its safety and efficacy in clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising immunomodulatory compound.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The magnitude of the T cell response to a clinically-significant dose of influenza virus is regulated by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose of Retroviral Infection Determines Induction of Antiviral NK Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of the oral TLR8 agonist selgantolimod in individuals with chronic hepatitis B under viral suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Impact of CL075 on NF-κB and IRF Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL075, a synthetic thiazoquinoline derivative, is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These endosomal pattern recognition receptors are pivotal in the innate immune response to single-stranded RNA viruses. Upon activation, TLR7 and TLR8 trigger two major downstream signaling cascades: the MyD88-dependent pathway leading to the activation of Nuclear Factor-kappa B (NF-κB) and the Interferon Regulatory Factor (IRF) pathway. This guide provides an in-depth technical overview of the mechanisms by which this compound modulates these critical signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and its Targets

This compound is recognized as a dual agonist for human TLR7 and TLR8, with a notably higher potency for TLR8, particularly in the activation of the IRF pathway.[1] In human peripheral blood mononuclear cells (PBMCs), this compound stimulation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), and to a lesser extent, type I interferons (IFN-α).[1] This activity profile makes this compound a valuable tool for studying innate immunity and a potential candidate for adjuvant development in vaccines and cancer immunotherapy.

This compound-Mediated Activation of the NF-κB Signaling Pathway

The activation of the NF-κB pathway by this compound is a cornerstone of its pro-inflammatory effects. This pathway is crucial for the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.

Signaling Cascade

Upon binding of this compound to TLR7/8 in the endosome, the adaptor protein MyD88 is recruited. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family members and TRAF6 (TNF Receptor-Associated Factor 6), ultimately leading to the activation of the IKK (IκB Kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of target genes.

References

A Technical Guide to In Vitro Modeling of Inflammatory Responses Using CL075

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL075, a thiazoquinoline derivative, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds.[1][2] Located within the endosomes of immune cells such as monocytes, macrophages, and dendritic cells, TLR7 and TLR8 activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[1][2] This makes this compound an invaluable tool for in vitro modeling of inflammatory responses, particularly those associated with viral infections and certain autoimmune diseases.

This technical guide provides an in-depth overview of the use of this compound in in vitro settings, complete with experimental protocols, data presentation, and visualization of key pathways and workflows.

Mechanism of Action: TLR7/8 Signaling

Upon binding to TLR7 and TLR8 in the endosome, this compound initiates a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[3] This leads to the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3] The activation of TRAF6 ultimately results in the activation of two major transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[1][4]

The activation of NF-κB is a hallmark of pro-inflammatory signaling, leading to the transcription of genes encoding cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[1] Concurrently, the activation of IRF7 drives the production of type I interferons, most notably IFN-α.[1]

Data Presentation: Expected Cytokine Response

Stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound results in a dose-dependent increase in the secretion of various pro-inflammatory cytokines. The table below summarizes representative data on the expected cytokine production following a 24-hour stimulation period. It is important to note that the magnitude of the response can vary between donors.

| This compound Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | IFN-α (pg/mL) |

| 0 (Unstimulated) | < 50 | < 100 | < 20 | < 20 |

| 0.1 | 500 - 1500 | 1000 - 3000 | 50 - 200 | 100 - 500 |

| 1.0 | 2000 - 5000 | 4000 - 8000 | 200 - 800 | 500 - 2000 |

| 5.0 | 4000 - 8000 | 6000 - 12000 | 500 - 1500 | 1500 - 4000 |

Note: These values are illustrative and based on typical responses observed in published studies. Actual results may vary depending on experimental conditions and donor variability.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound

This protocol details the steps for stimulating human PBMCs with this compound to induce cytokine production.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Counting and Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Seed the cells in a 96-well plate at a density of 2 x 10^5 to 1 x 10^6 cells/mL in a final volume of 100 µL per well.

-

Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete RPMI-1640 medium at twice the desired final concentration.

-

Cell Stimulation: Add 100 µL of the this compound dilutions to the respective wells containing the PBMCs. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours. The optimal incubation time may vary depending on the specific cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

-

Storage: Store the supernatants at -80°C until cytokine analysis.

Protocol 2: Quantification of TNF-α by ELISA

This protocol provides a general procedure for measuring the concentration of TNF-α in cell culture supernatants using a sandwich ELISA kit.

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Collected cell culture supernatants

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit or recommended)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for at least 1 hour at room temperature.

-

Standard and Sample Addition: Wash the plate again. Add the TNF-α standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate. Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.

-

Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

-

Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the in vitro inflammatory response to this compound.

Conclusion

This compound is a robust and reliable tool for modeling inflammatory responses in vitro. By activating TLR7 and TLR8, it induces a predictable and quantifiable pro-inflammatory cytokine profile, making it suitable for a wide range of applications in immunology, drug discovery, and vaccine development. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own in vitro studies using this compound. Careful optimization of cell types, agonist concentrations, and incubation times will be crucial for obtaining reproducible and meaningful results.

References

- 1. researchgate.net [researchgate.net]

- 2. Detecting Cytokine Release from Single Human T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Optimal CL075 Concentration in PBMC Stimulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CL075, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, for the stimulation of human peripheral blood mononuclear cells (PBMCs). This document includes recommended concentration ranges, detailed experimental protocols for cell stimulation and analysis, and an overview of the underlying signaling pathways.

Introduction to this compound Stimulation of PBMCs

This compound is a synthetic imidazoquinoline compound that activates the innate immune system by binding to endosomal TLR7 and TLR8. In human PBMCs, this stimulation primarily targets monocytes, myeloid dendritic cells (DCs), and plasmacytoid DCs (pDCs), leading to the production of a range of cytokines and the subsequent activation of adaptive immune responses. Understanding the optimal concentration of this compound is critical for achieving robust and reproducible results in various research applications, including immunology, vaccine development, and cancer immunotherapy.

Optimal Concentration of this compound for PBMC Stimulation

The optimal concentration of this compound for PBMC stimulation can vary depending on the specific application, donor variability, and the desired endpoint. However, based on available dose-response data, a general range can be recommended. This compound is a more potent inducer of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 compared to its ability to induce Type I interferons (IFN-α)[1].

Summary of this compound Dose-Response Data in Human PBMCs

| Cytokine | Effective Concentration (EC50) | Recommended Concentration Range for Maximal Response |

| IFN-α | 2.6 µM[1] | 1 - 5 µM |

| TNF-α | Not explicitly stated, but induced at lower concentrations than IFN-α[1] | 0.1 - 2 µM |

| IL-1β | Not explicitly stated, but induced at lower concentrations than IFN-α[1] | 0.1 - 2 µM |

| IL-8 | Not explicitly stated, but induced at lower concentrations than IFN-α[1] | 0.1 - 2 µM |

| IL-12 | Induced by this compound[2] | 0.5 - 5 µM |

Note: It is highly recommended to perform a dose-response experiment for your specific cell type and assay to determine the optimal this compound concentration.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis

This protocol outlines the steps for stimulating human PBMCs with this compound and subsequently measuring cytokine production in the supernatant by ELISA.

Materials:

-

Ficoll-Paque™ PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

-

Human whole blood or buffy coat

-

This compound (stock solution in DMSO)

-

96-well flat-bottom cell culture plates

-

Reagents for cell counting (e.g., Trypan Blue)

-

ELISA kits for desired cytokines (e.g., TNF-α, IL-12, IFN-α)

Procedure:

-

PBMC Isolation: a. Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions. b. Wash the isolated PBMCs twice with sterile PBS. c. Resuspend the cell pellet in complete RPMI and perform a cell count and viability assessment using Trypan Blue.

-

Cell Seeding: a. Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI. b. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate. c. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

-

This compound Stimulation: a. Prepare serial dilutions of this compound in complete RPMI from your stock solution. A suggested starting range is 0.1 µM to 10 µM. b. Add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of complete RPMI with the equivalent concentration of DMSO used for the highest this compound concentration. c. The final volume in each well will be 200 µL.

-

Incubation: a. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine of interest.

-

Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis.

-

Cytokine Quantification: a. Measure the concentration of the desired cytokines in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Flow Cytometric Analysis of PBMC Activation Markers after this compound Stimulation

This protocol describes the stimulation of PBMCs with this compound followed by staining for cell surface activation markers (e.g., CD69, CD86) on specific cell populations (e.g., monocytes, dendritic cells).

Materials:

-

Materials for PBMC isolation and culture (as in Protocol 1)

-

This compound

-

96-well U-bottom cell culture plates

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14, CD11c, HLA-DR, CD69, CD86)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

PBMC Isolation and Seeding: a. Follow steps 1 and 2 from Protocol 1, using a 96-well U-bottom plate for cell seeding.

-

This compound Stimulation: a. Prepare this compound dilutions as described in Protocol 1. b. Add 100 µL of the this compound dilutions or control to the appropriate wells.

-

Incubation: a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Staining: a. After incubation, harvest the cells by gentle resuspension and transfer to V-bottom plates or flow cytometry tubes. b. Centrifuge at 400 x g for 5 minutes and discard the supernatant. c. Wash the cells with 200 µL of PBS. d. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis. e. Wash the cells with flow cytometry staining buffer. f. Resuspend the cells in 50 µL of staining buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies. g. Incubate for 20-30 minutes at 4°C in the dark. h. Wash the cells twice with flow cytometry staining buffer. i. Resuspend the cells in 200 µL of flow cytometry staining buffer for acquisition.

-

Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software to determine the percentage of activated cells (e.g., CD69+, CD86+) within specific PBMC subpopulations (e.g., CD14+ monocytes, CD11c+ myeloid DCs).

This compound Signaling Pathway

This compound activates immune cells through the Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) signaling pathways. These receptors are located in the endosomal compartment. Upon binding of this compound, TLR7 and TLR8 recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), leading to the activation of two major downstream pathways:

-

NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus. This results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

IRF Pathway: Activation of IRF7 (and to a lesser extent IRF3) leads to its phosphorylation, dimerization, and nuclear translocation. In the nucleus, IRF7 induces the expression of type I interferons (IFN-α and IFN-β).

References

Application Notes and Protocols for CL075 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

CL075 is a synthetic thiazoquinoline compound that functions as a potent and selective agonist for Toll-like Receptor 8 (TLR8) and also demonstrates activity on TLR7.[1][2][3] Its immunostimulatory properties are mediated through the activation of the MyD88-dependent signaling pathway, which leads to the downstream activation of transcription factors NF-κB and IRF7.[4][5] This signaling cascade culminates in the production of pro-inflammatory cytokines and type I interferons, making this compound a valuable tool for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy.[1][4][5]

This document provides detailed protocols for the dissolution, storage, and application of this compound in common in vitro assays.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative data for the handling and application of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 243.33 g/mol | [1] |

| Appearance | White to off-white solid powder | [4] |

| Solubility | DMSO: Up to 22 mg/mL (90.41 mM). Requires sonication and warming. The use of new, non-hygroscopic DMSO is recommended.[4] Other sources report solubilities of 19.8 mg/mL,[5] 12 mg/mL,[2] and 2 mg/mL.[3] Water: 1 mg/mL[1] | [1][2][3][4][5] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [4] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][4] |

| Working Concentration | Human TLR7: 0.5 - 5 µg/mL Mouse TLR7: 0.1 - 5 µg/mL Human TLR8: 0.1 - 5 µg/mL | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous/low-water content DMSO

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Ultrasonic water bath

-

Vortex mixer

Procedure:

-

Equilibrate the this compound vial to room temperature for at least 60 minutes before opening to minimize water condensation.

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 2.43 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Briefly vortex the solution.

-

To aid dissolution, place the tube in an ultrasonic water bath. Gentle warming (e.g., 37°C) can also be applied.[4] Ensure the tube is tightly sealed.

-

Continue sonication and/or warming until the solution is clear and all solid has dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a general procedure for stimulating human PBMCs with this compound to induce cytokine production.

Materials:

-

Isolated human PBMCs

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

ELISA or CBA kit for cytokine detection (e.g., TNF-α, IL-12)

Procedure:

-

Resuspend freshly isolated or thawed PBMCs in complete RPMI-1640 medium.

-

Count the cells and adjust the cell density to 1 x 10⁶ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

-

Prepare a working solution of this compound by diluting the stock solution in complete RPMI-1640 medium. For a final concentration of 2 µM, a 1:5000 dilution of a 10 mM stock would be required. It is recommended to perform a serial dilution.

-

Add 100 µL of the this compound working solution to the wells containing PBMCs. For a negative control, add 100 µL of medium containing the same final concentration of DMSO used for the highest this compound concentration.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Incubation time can vary depending on the target cytokine; for example, 4-24 hours for pro-inflammatory cytokines.[4]

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis using methods such as ELISA or Cytometric Bead Array (CBA).

Visualizations

This compound Signaling Pathway

Caption: this compound activates TLR8 leading to cytokine and interferon production.

Experimental Workflow for In Vitro Cell Stimulation

References

Application Notes and Protocols: CL075 Stimulation of Monocyte-Derived Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL075, a thiazoloquinolone derivative, is a potent synthetic agonist for Toll-like receptor 7 and 8 (TLR7/8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. In human monocyte-derived macrophages (MDMs), stimulation with this compound triggers a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and chemokines, and the upregulation of genes involved in the immune response. This response is primarily mediated through the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). Understanding the cellular and molecular responses of MDMs to this compound is crucial for research in immunology, vaccine development, and cancer immunotherapy.

These application notes provide detailed protocols for the differentiation of human monocytes into macrophages, their subsequent stimulation with this compound, and the analysis of the resulting cellular responses. Quantitative data on cytokine production and gene expression are summarized for easy reference, and key signaling and experimental workflows are visualized.

Signaling Pathway

This compound stimulation of MDMs activates the TLR7/8 signaling cascade, which is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Upon ligand binding within the endosome, TLR7/8 recruits MyD88, initiating a signaling cascade that involves the activation of IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which drive the expression of pro-inflammatory cytokines and type I interferons.[2][3]

Caption: TLR7/8 Signaling Pathway in Macrophages.

Data Presentation

Cytokine Production by this compound-Stimulated MDMs

The following table summarizes the quantitative data on cytokine production by human monocyte-derived macrophages (MDMs) following stimulation with this compound. The data is compiled from multiple studies and presented to show dose-dependent and time-course effects where available.

| Cytokine | This compound Concentration | Stimulation Time (hours) | Cytokine Level (pg/mL) | Cell Type/Context |

| TNF-α | 2.5 µg/mL | 24 | ~1500 | PMA-differentiated THP-1 cells |

| TNF-α | 10 µM | 24 | Not specified, but robust induction | Human newborn and adult MoDCs |

| IL-6 | 2.5 µg/mL | 24 | ~2000 | PMA-differentiated THP-1 cells |

| IL-8 | 2.5 µg/mL | 24 | Not specified, significant production | PMA-differentiated THP-1 cells |

| RANTES | 2.5 µg/mL | 24 | Not specified, significant production | PMA-differentiated THP-1 cells |

| IFN-γ | Not specified | 24 | Increased production | Whole blood culture |

| IL-10 | Not specified | 24 | Increased production | Whole blood culture |

| IL-12 | 2 µg/mL | 48 | Significantly increased | Human monocyte-derived DCs |

Note: Quantitative values can vary significantly between donors, cell culture conditions, and assay methods. The data presented here are indicative of the expected response.

Gene Expression Changes in this compound-Stimulated MDMs

Stimulation of MDMs with this compound leads to the upregulation of various pro-inflammatory genes. The following table summarizes the fold change in the expression of key genes as determined by qPCR analysis in studies using TLR7/8 agonists.

| Gene | Fold Change (relative to unstimulated) | Stimulation Time (hours) | Cell Type/Context |

| TNF | Elevated | Not specified | Macrophages (compared to monocytes) |

| IL-6 | Elevated | Not specified | Macrophages (compared to monocytes) |

| IFN-β | Significantly decreased | 2 | Primary human monocytes (with Akt inhibition) |

| IL-12A | Significantly decreased | 2 | Primary human monocytes (with Akt inhibition) |

Note: Comprehensive transcriptomic data for this compound-stimulated primary human MDMs is limited. The genes listed are known to be regulated by the TLR7/8 pathway.